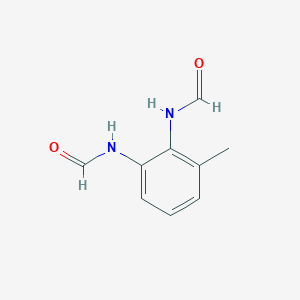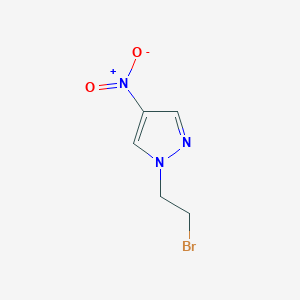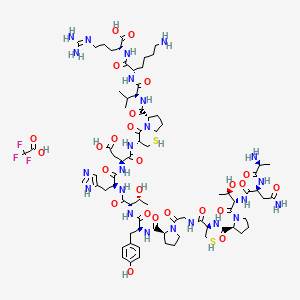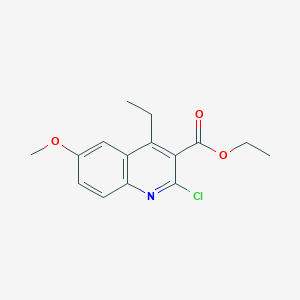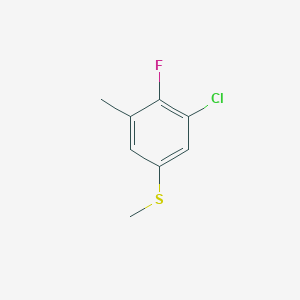![molecular formula C18H19BF2O2 B14018554 2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a biphenyl structure substituted with two fluorine atoms and a dioxaborolane moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common method includes the reaction of 2,5-difluorobiphenyl with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield different biphenyl compounds.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Compared to other biphenyl derivatives, 2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine atoms and the dioxaborolane group. Similar compounds include:
2,2’-Difluoro-1,1’-biphenyl: Lacks the dioxaborolane moiety and has different chemical properties.
2,2’-Difluoro-4,4’-biphenyldiol: Contains hydroxyl groups instead of the dioxaborolane moiety, leading to different reactivity and applications .
This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C18H19BF2O2 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BF2O2/c1-17(2)18(3,4)23-19(22-17)14-11-15(20)13(10-16(14)21)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
OWWVATHJMPQPHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)


